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Compound of Interest

Compound Name: Ibezapolstat

Cat. No.: B1436706

Staten Island, NY & Houston, TX — Ibezapolstat, a first-in-class antibiotic, is a promising new
agent in the fight against Clostridioides difficile infection (CDI), a leading cause of healthcare-
associated diarrhea.[1][2] Developed by Acurx Pharmaceuticals, this novel drug candidate
targets a unique bacterial enzyme, DNA polymerase 1l1IC (Pol IlIC), setting it apart from existing
therapies and offering hope against multidrug-resistant strains.[3][4] This technical guide
provides an in-depth overview of the discovery, mechanism of action, and clinical development
of ibezapolstat for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

Ibezapolstat (formerly ACX-362E) was originally discovered by GLSynthesis, Inc. and later
acquired by Acurx Pharmaceuticals in February 2018 to advance its development.[5][6] The
compound emerged from research into inhibitors of bacterial DNA polymerase IlIC, an enzyme
essential for DNA replication in many Gram-positive bacteria, including C. difficile, but absent in
human cells.[7][8] This selective targeting forms the basis of ibezapolstat's narrow-spectrum
activity, a desirable trait for an antibiotic intended to treat CDI while preserving the gut
microbiome.[8][9]

Mechanism of Action: Targeting a Novel Bacterial
Pathway

Ibezapolstat functions by inhibiting the bacterial DNA polymerase IlIC enzyme.[3] This enzyme
is critical for the replication of the bacterial chromosome. By binding to Pol IlIC, ibezapolstat
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prevents the synthesis of new DNA, ultimately leading to bacterial cell death.[9] This distinct
mechanism of action is a key advantage, as it is not susceptible to existing resistance
mechanisms that affect other classes of antibiotics.[3]

The following diagram illustrates the signaling pathway of Ibezapolstat's mechanism of action:
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Ibezapolstat's targeted inhibition of DNA Polymerase IIIC.

Preclinical Efficacy and Safety

Preclinical studies demonstrated the potent and selective activity of ibezapolstat against C.
difficile. In vitro studies established its minimum inhibitory concentration (MIC) values and its
inhibitory constant (Ki) against the target enzyme.[10][11]

Table 1: In Vitro Activity of Ibezapolstat against C. difficile

Parameter Value Reference(s)
MIC50 2-4 pg/mL [10][12][13]
MIC90 4-8 pg/mL [12][13][14]

Ki (for DNA Pol I1IC) 0.325 uM [3][11]

In vivo studies using the hamster model of CDI confirmed the efficacy of ibezapolstat in
treating the infection and preventing recurrence.[1][7] These studies also established a
favorable safety profile, with minimal systemic absorption and high concentrations of the drug
in the colon, the site of infection.[3][15] Toxicology studies in animal models revealed no
obvious toxicity at doses as high as 1000 mg/kg of body weight.[3]

Clinical Development
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The clinical development of ibezapolstat has progressed through Phase 1, Phase 2a, and
Phase 2b trials, consistently demonstrating its safety, tolerability, and efficacy in both healthy
volunteers and patients with CDI.

Phase 1: Safety and Pharmacokinetics in Healthy
Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study involving 62 healthy subjects
established the safety and tolerability of ibezapolstat.[5][15] The study found that the drug has
minimal systemic absorption, with plasma concentrations generally below 1 pg/mL.[15]
Conversely, high fecal concentrations of the drug were observed, reaching up to 2000 ug/g of
stool.[15] A key finding from this phase was the significantly more favorable effect of
ibezapolstat on the gut microbiome compared to oral vancomycin, with less disruption of
beneficial microbiota.[5]

Table 2: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1)

Parameter Finding Reference(s)
Systemic Absorption Minimal [15]
Peak Plasma Concentration Generally < 1 ug/mL [15]
Fecal Concentration Up to 2000 pg/g of stool [15]

Phase 2a: Efficacy and Safety in CDI Patients (Open-
Label)

The Phase 2a open-label, single-arm study enrolled 10 patients with CDI who received 450 mg
of ibezapolstat orally twice daily for 10 days.[1][16] The trial was terminated early due to
compelling efficacy and safety data.[16] The results were highly encouraging, with a 100%
clinical cure rate at the end of treatment and a 100% sustained clinical cure rate with no
recurrence of CDI at the 28-day follow-up.[1][16] The study also confirmed the favorable
pharmacokinetic profile seen in Phase 1, with high fecal and low plasma concentrations of the
drug.[1] Furthermore, ibezapolstat demonstrated a positive impact on the gut microbiome, with
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an increase in beneficial bacteria and a favorable shift in bile acid metabolism, which is
believed to contribute to the prevention of CDI recurrence.[1][17]

Phase 2bh: Comparative Efficacy and Safety
(Randomized, Double-Blind)

The Phase 2b trial was a randomized, double-blind, active-controlled study comparing
ibezapolstat (450 mg twice daily) to the standard-of-care, oral vancomycin (125 mg every 6
hours), in 32 patients with CDI for 10 days.[18][19] The trial was also discontinued early due to
its success.[20]

The results demonstrated high rates of clinical cure for ibezapolstat, comparable to
vancomycin.[18][19] Notably, ibezapolstat showed a superior profile in preventing CDI
recurrence.[20][21] In the combined Phase 2a and 2b trials, 100% of patients who achieved
clinical cure with ibezapolstat remained free of recurrence at the one-month follow-up,
compared to 86% for the vancomycin group.[18][21] Ibezapolstat was well-tolerated with no
serious adverse events reported.[18] Microbiome analysis from the Phase 2b trial further
supported the findings from earlier phases, showing that ibezapolstat, unlike vancomycin,
preserved and promoted the regrowth of key beneficial gut bacteria.[22]

Table 3: Clinical Efficacy of Ibezapolstat in Phase 2 Trials

Combined Combined

Phase 2b
. Phase 2a Phase 2 Phase 2 Reference(s
Endpoint (Ibezapolsta .
(n=10) (Ibezapolsta (Vancomyci )
t arm, n=16)
t) n)
Initial Clinical
100% 94% 96% (25/26) 100% (14/14)  [1][18][19][21]
Cure Rate
Sustained
Clinical Cure
Rate (no 100% 100% 100% (25/25)  86% (12/14)  [1][18][21]
recurrence at
~1 month)
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the key experimental protocols used in the development of
ibezapolstat.

DNA Polymerase llIC Inhibition Assay

The inhibitory activity of ibezapolstat against DNA polymerase IlIC was determined using an
enzymatic assay. While the specific proprietary details of the assay used for ibezapolstat are
not publicly available, a general protocol for such an assay involves:

o Enzyme Purification: Recombinant C. difficile DNA polymerase IlIC is expressed and
purified.

» Reaction Mixture: A reaction buffer is prepared containing the purified enzyme, a DNA
template-primer, and a mixture of deoxynucleoside triphosphates (ANTPs), one of which is
typically radiolabeled or fluorescently tagged.

e Inhibitor Addition: Varying concentrations of the test compound (ibezapolstat) are added to
the reaction mixtures.

 Incubation: The reactions are incubated at an optimal temperature to allow for DNA
synthesis.

e Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by
measuring the incorporation of the labeled dNTP. This can be done through methods such as
scintillation counting for radiolabeled dNTPs or fluorescence detection.

o Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50)
is calculated. The inhibitory constant (Ki) is then determined from the IC50 value using
kinetic models.

The following diagram provides a conceptual workflow for the DNA Polymerase IIIC Inhibition
Assay:
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A simplified workflow for determining Pol 1lIC inhibition.

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of ibezapolstat against various C. difficile
isolates were determined using the agar dilution method according to Clinical and Laboratory
Standards Institute (CLSI) guidelines.

» Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep
blood is prepared.

 Antibiotic Dilution Series: A series of agar plates containing twofold dilutions of ibezapolstat
are prepared.
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Inoculum Preparation:C. difficile isolates are grown in an anaerobic environment, and the
turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the
agar plates.

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits the visible growth of the bacteria.

Time-Kill Kinetic Assay

Time-kill assays were performed to assess the bactericidal activity of ibezapolstat against C.
difficile.

Inoculum Preparation: An overnight culture of C. difficile is diluted in a suitable broth medium
to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

Antibiotic Addition: Ibezapolstat is added to the bacterial suspensions at concentrations
corresponding to multiples of the MIC (e.g., 1Xx, 2x, 4x MIC). A growth control without the
antibiotic is also included.

Incubation and Sampling: The cultures are incubated anaerobically at 37°C. Aliquots are
removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar to
determine the number of viable bacteria (CFU/mL).

Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-Kkill curves.
Bactericidal activity is typically defined as a =3-log10 reduction in CFU/mL from the initial
inoculum.

Hamster Model of C. difficile Infection

The Golden Syrian hamster is a well-established animal model for CDI. The general protocol

involves:
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» Antibiotic Pre-treatment: Hamsters are treated with an antibiotic, such as clindamycin, to
disrupt their native gut microbiota and make them susceptible to C. difficile colonization.

« Infection: The animals are then challenged with a known number of C. difficile spores or
vegetative cells via oral gavage.

o Treatment: A specified period after infection, treatment with ibezapolstat, a comparator drug
(e.g., vancomycin), or a placebo is initiated. The treatment is typically administered orally for
a defined duration.

e Monitoring: The animals are monitored daily for clinical signs of CDI, such as diarrhea,
weight loss, and mortality.

o Endpoint Analysis: At the end of the study, various endpoints are assessed, including survival
rates, severity of clinical signs, and the concentration of C. difficile and its toxins in the cecal
contents. Histopathological examination of the cecum and colon may also be performed to
assess tissue damage.

The following diagram outlines the logical flow of the hamster model for CDI:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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